molecular formula C21H20N2O5S2 B2409131 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 922962-68-3

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No.: B2409131
CAS No.: 922962-68-3
M. Wt: 444.52
InChI Key: HFSRILKBEBDPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C21H20N2O5S2 and its molecular weight is 444.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds similar to N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide have been synthesized and evaluated for their antimicrobial properties. For instance, Raval, Naik, and Desai (2012) synthesized compounds from 2-arylidene-3-oxo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)butanamide, which showed significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012). Darwish et al. (2014) also synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, suitable as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Synthesis Methods and Chemical Properties

Various methods have been developed for the synthesis of compounds related to this compound. Belal and Khan (2015) described a novel approach for constructing thiazole-containing coumarin derivatives through C–H bond activation (Belal & Khan, 2015). El‐Wahab et al. (2014) synthesized a coumarin-thiazole derivative with antimicrobial activity, which also showed promise in antimicrobial polyurethane coating applications (El‐Wahab, El-Fattah, El-Khalik, Nassar, & Abdelall, 2014).

Application in Polymer and Coating Technologies

The use of compounds related to this compound in polymer and coating technologies has been explored. For example, El‐Wahab et al. (2014) investigated the inclusion of a coumarin–thiazole derivative in polyurethane varnishes, enhancing both the antimicrobial and physical properties of the coatings (El‐Wahab et al., 2014).

Potential in Anticonvulsant Applications

Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, some of which exhibited significant anticonvulsant effects (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-27-14-8-10-15(11-9-14)30(25,26)12-4-7-19(24)22-21-23-20-16-5-2-3-6-17(16)28-13-18(20)29-21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSRILKBEBDPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.